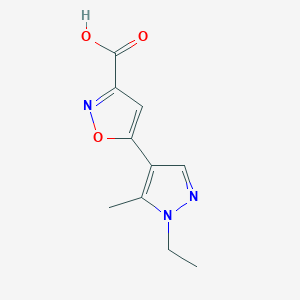

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-6(2)7(5-11-13)9-4-8(10(14)15)12-16-9/h4-5H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZFVKOUEQVVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C2=CC(=NO2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424452 | |

| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957487-32-0 | |

| Record name | 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957487-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation Using Dimethyl Carbonate

- Reagents: 3-ethyl-5-pyrazole carboxylic acid ethyl ester and dimethyl carbonate.

- Conditions: Reaction under nitrogen atmosphere in an autoclave at 100–150 °C for 8–12 hours.

- Catalyst: Potassium carbonate.

- Pressure: 0.5–1.1 MPa.

- Solvent: Polar solvents like diethylene glycol dimethyl ether can be used under normal pressure.

- Outcome: Formation of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.

This method replaces the traditionally used highly toxic dimethyl sulfate with dimethyl carbonate, a greener reagent, improving safety and environmental impact.

Purification

- After reaction completion, the mixture is cooled to 15–25 °C.

- Salts are filtered out.

- Dimethyl carbonate is removed via vacuum distillation.

- The refined pyrazole ester is obtained.

Chlorination to Form 1-methyl-3-ethyl-4-chloro-5-pyrazole Carboxylic Acid Ethyl Ester

This step involves selective chlorination at the 4-position of the pyrazole ring:

- Reagents: Hydrochloric acid (35–40% mass concentration), hydrogen peroxide (30–40% mass concentration), and dichloroethane as solvent.

- Procedure: Hydrochloric acid and dichloroethane are mixed with the pyrazole ester; hydrogen peroxide is added dropwise at 20–30 °C.

- Reaction time: Incubation for 1–2 hours at room temperature, followed by heating to 50–70 °C for 5–7 hours.

- Purification: The product is washed sequentially with sodium sulfite (4–6% mass concentration), sodium carbonate (4–6%), and water, then dried over anhydrous sodium sulfate.

This method substitutes sulfonic acid chloride chlorination with a safer alternative, avoiding toxic by-products such as sulfides and chlorides, thus enhancing environmental and operational safety.

Coupling to Form the Isoxazole-3-carboxylic Acid Derivative

While specific literature on the direct coupling of the pyrazole intermediate to the isoxazole-3-carboxylic acid is scarce, general synthetic approaches for such heterocyclic coupling include:

- Cross-coupling reactions: Utilizing palladium-catalyzed Suzuki or Stille coupling if halogenated pyrazole or isoxazole derivatives are available.

- Cyclization strategies: Constructing the isoxazole ring via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes bearing the pyrazole moiety.

- Functional group transformations: Ester hydrolysis to carboxylic acid, followed by coupling reactions.

These methods require optimization of reaction conditions to preserve the sensitive pyrazole and isoxazole rings.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation | 3-ethyl-5-pyrazole carboxylic acid ethyl ester + dimethyl carbonate, K2CO3, 100–150 °C, 8–12 h, N2 | 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester |

| 2 | Purification | Cooling, filtration, vacuum distillation | Refined pyrazole ester |

| 3 | Chlorination | HCl (35–40%), H2O2 (30–40%), dichloroethane, 20–30 °C dropwise addition, then 50–70 °C for 5–7 h | 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester |

| 4 | Washing and Drying | Sodium sulfite, sodium carbonate, water washes, drying over anhydrous sodium sulfate | Purified chlorinated pyrazole intermediate |

| 5 | Coupling/Isoxazole Formation | Cross-coupling or cyclization methods (literature-based, requires further optimization) | Formation of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid |

Research Findings and Considerations

- The substitution of dimethyl sulfate with dimethyl carbonate significantly improves the safety profile of the alkylation step by reducing toxicity and hazardous by-products.

- Chlorination using hydrochloric acid and hydrogen peroxide avoids the use of corrosive sulfonic acid chlorides and toxic gases, aligning with green chemistry principles.

- The described methods are scalable and suitable for industrial application, with careful control of reaction parameters to maximize yield and purity.

- Further research is needed to optimize the coupling of the pyrazole intermediate to the isoxazole ring, possibly exploring modern cross-coupling catalytic systems or cycloaddition reactions.

Análisis De Reacciones Químicas

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical acid-derived reactions, critical for modifying solubility or biological activity.

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling agents (DCC/DMAP) yields esters.

-

Example :

Methyl ester derivatives improve lipophilicity for pharmaceutical applications.

Amidation

Coupling with amines (e.g., NH₃, alkylamines) via carbodiimide reagents (EDC/HOBt) forms amides:

-

Product : 5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Used to enhance metabolic stability in drug design .

Decarboxylation

Thermal decarboxylation (150–200°C) removes CO₂, yielding 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole:

-

Application : Simplifies the scaffold for further functionalization.

Isoxazole Ring Reactions

The isoxazole ring participates in electrophilic substitutions and cycloadditions due to its aromaticity and electron-deficient nature.

Electrophilic Substitution

Nitration or halogenation occurs at the 5-position of the isoxazole ring under mild conditions:

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂/FeCl₃ | 5-Bromo-isoxazole derivative |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-isoxazole derivative |

Ring-Opening

Basic hydrolysis (NaOH, H₂O) cleaves the isoxazole ring to form β-keto amides, which can cyclize into pyrazoles under hydrazine .

Pyrazole Ring Functionalization

The 1-ethyl-5-methylpyrazole substituent influences regioselectivity in alkylation and oxidation reactions.

Alkylation

The N-ethyl group undergoes quaternization with alkyl halides (e.g., CH₃I):

-

Product : 1-Ethyl-3-methyl-1H-pyrazolium iodide, enhancing ionic character for coordination chemistry.

Oxidation

Strong oxidants (KMnO₄, CrO₃) oxidize the methyl group to a carboxylic acid:

This modification alters electronic properties and hydrogen-bonding capacity.

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable aryl/heteroaryl introductions at the isoxazole 5-position:

Stability and Reaction Optimization

The compound is stable under ambient conditions but degrades in strong acids/bases (pH <2 or >12). Optimal reaction yields require:

Aplicaciones Científicas De Investigación

Cancer Research

One of the primary applications of this compound is in cancer research, where it has been studied for its potential as a Bcl-2/Bcl-xL inhibitor. These proteins are crucial in regulating apoptosis, and their inhibition can lead to increased cancer cell death.

Case Study: Bcl-2/Bcl-xL Inhibition

A study demonstrated that modifications to similar compounds resulted in significant binding affinities to Bcl-2 and Bcl-xL, with IC50 values indicating potent inhibition (e.g., 2 nM for one derivative) . Such findings suggest that derivatives of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid could be optimized for enhanced anticancer activity.

Proteomics Research

The compound is also utilized in proteomics research as a biochemical tool. Its ability to affect protein interactions makes it valuable for studying cellular processes and signaling pathways.

Example Usage

Researchers have employed this compound to investigate its effects on specific protein targets, contributing to the understanding of disease mechanisms at the molecular level . This application is particularly relevant in studies focused on protein-protein interactions and enzyme activity modulation.

Data Tables

| Application Area | Description | Binding Affinity (IC50) | Notes |

|---|---|---|---|

| Cancer Research | Inhibition of Bcl-2/Bcl-xL proteins | 2 nM (for optimized derivatives) | Potent apoptosis induction observed |

| Proteomics | Tool for studying protein interactions | Not specified | Valuable for understanding cellular mechanisms |

Mecanismo De Acción

The mechanism of action of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related isoxazole-carboxylic acid derivatives:

Key Observations

Reactivity Differences :

- The benzoyloxymethyl derivative () undergoes selective reductive N-O bond cleavage under hydrogenation, whereas the pyrazole-substituted target compound may exhibit stability due to steric shielding of the N-O bond by the ethyl/methyl groups .

- Ethyl ester analogues (e.g., ) are often intermediates in drug discovery, as ester groups enhance solubility for purification but require hydrolysis to activate the carboxylic acid moiety .

Biological Relevance: Pyrazole-isoxazole hybrids are explored for enzyme inhibition (e.g., HDAC6) due to their ability to chelate metal ions in catalytic sites . Substituents like ethoxycarbonylamino () or morpholin-4-ylmethyl () enhance pharmacokinetic properties, such as membrane permeability .

Synthetic Challenges :

- The target compound’s synthesis likely faces regioselectivity challenges, as seen in , where competing reduction sites (benzoyloxy vs. N-O bond) required optimized catalytic conditions .

Actividad Biológica

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of and features a pyrazole ring fused with an isoxazole moiety, which is crucial for its biological activity. The presence of the carboxylic acid group enhances its solubility and potential for interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often overactive in cancer cells.

Inhibition of HDACs

In studies, the compound demonstrated potent inhibition of HDAC8 with an IC50 value of 17 nM, indicating strong anti-proliferative effects on cancer cell lines. This inhibition leads to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis in tumor cells .

Efficacy in Preclinical Models

The biological activity of this compound has been evaluated in various preclinical models:

Table 1: Summary of Biological Activity

| Study | Model | Target | IC50 (nM) | Effect |

|---|---|---|---|---|

| H146 Xenograft Tumors | HDAC8 | 17 | Induces apoptosis | |

| HeLa Cells | HDAC3/8 | 73/707 | Cell proliferation inhibition | |

| SW620 Colorectal Carcinoma | VEGFR-2 | 1.46 µM | Anti-tumor activity |

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific functional groups on the pyrazole and isoxazole rings. Modifications to these structures can significantly impact the compound's potency and selectivity towards various targets.

Key Findings:

- Pyrazole Substituents : Variations in alkyl groups on the pyrazole ring have shown to influence binding affinity to HDACs.

- Isoxazole Modifications : Alterations in the isoxazole structure can enhance selectivity for particular HDAC isoforms, which is crucial for minimizing off-target effects .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

A study involving H146 xenograft tumors demonstrated that administration of the compound led to significant tumor regression through apoptosis induction, as evidenced by increased cleavage of PARP and caspase-3 markers .

Case Study 2: Angiogenesis Inhibition

Inhibition of VEGFR-2 was noted at micromolar concentrations, suggesting that this compound may also play a role in preventing tumor angiogenesis, a critical factor in tumor growth and metastasis .

Q & A

Q. What synthetic strategies are commonly employed for preparing 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid?

The synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole and isoxazole moieties can be assembled via:

- Condensation-cyclization : Reacting substituted chalcones with hydroxylamine hydrochloride in a buffered acetic acid/sodium acetate system (pH 4) to form the isoxazole core .

- Azide-mediated functionalization : Using NaN₃ in DMF at 50°C to introduce azidomethyl groups, followed by cyclization with cyanocetamide in THF under reflux .

- Ester hydrolysis : Converting ethyl esters (e.g., ethyl 5-aryl-isoxazole-3-carboxylate) to carboxylic acids via acidic or basic hydrolysis .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azidomethylation | NaN₃, DMF, 50°C, 3 hr | 65–75 | |

| Isoxazole cyclization | NH₂OH·HCl, AcOH/NaOAc, reflux, 5 hr | 70–85 | |

| Ester hydrolysis | 10% HCl, H₂O, RT | >90 |

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- X-ray crystallography : Using SHELXL for structural refinement to confirm regiochemistry and hydrogen-bonding patterns .

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C4 vs. C5 positioning).

- Mass spectrometry : High-resolution MS to confirm molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when optimizing solvent systems?

Conflicting yield data often arise from solvent polarity and coordination effects. For instance:

- DMF (high polarity) may stabilize intermediates but risks side reactions (e.g., over-azidation) .

- THF (moderate polarity) favors cyclization but requires longer reflux times . Methodological approach :

- Use LC-MS to monitor intermediate stability.

- Compare activation energies via DFT calculations to identify solvent-dependent transition states.

Q. What strategies are effective for synthesizing salt forms or polymorphs of this compound?

Salt formation (e.g., mesylate, hydrochloride) involves:

- Acid-base reaction : Treating the free acid with stoichiometric H₂SO₄ or HCl in ethanol/water mixtures .

- Polymorph screening : Varying crystallization solvents (e.g., acetone vs. toluene) and cooling rates to isolate distinct crystalline forms . Key considerations :

- Use powder XRD (PXRD) and differential scanning calorimetry (DSC) to differentiate polymorphs.

- Apply graph set analysis (e.g., Etter’s rules) to predict hydrogen-bonding networks .

Q. How do hydrogen-bonding interactions influence the compound’s crystal packing and solubility?

The carboxylic acid group forms robust O–H···N/O hydrogen bonds with pyrazole and isoxazole rings, creating 1D chains or 2D sheets . Experimental workflow :

- Solve the crystal structure via SHELXL .

- Quantify solubility using shake-flask assays in buffers (pH 1–7) to correlate with intermolecular interactions.

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in biological activity across different synthetic batches?

Potential causes include residual solvents or stereochemical impurities. Steps :

- Perform chiral HPLC to check enantiopurity.

- Use elemental analysis to verify stoichiometry of metal contaminants (e.g., Na⁺ from reaction workup).

Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.